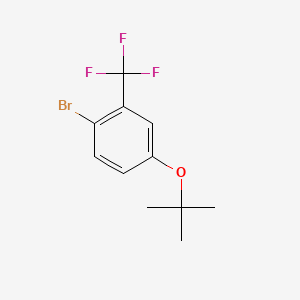
1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a tert-butoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the bromination of 4-(tert-butoxy)-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as better control over reaction conditions and improved safety .
Chemical Reactions Analysis
1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The tert-butoxy group can be oxidized to a tert-butyl ester or reduced to a tert-butyl alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Palladium catalysts are often used in these reactions.
The major products formed depend on the specific reagents and conditions used in each reaction.
Scientific Research Applications
1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique substituents make it useful in the design of novel materials with specific electronic or photophysical properties.
Medicinal Chemistry: It can be used in the synthesis of biologically active compounds, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism by which 1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tert-butoxy and trifluoromethyl groups can influence the reactivity and stability of the compound through electronic and steric effects.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-(tert-butoxy)-2-(trifluoromethyl)benzene include:
1-Bromo-4-(tert-butoxy)benzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Bromo-2-(trifluoromethyl)benzene:
4-(tert-Butoxy)-2-(trifluoromethyl)benzene: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
The presence of both the tert-butoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of electronic and steric effects that can be exploited in various chemical transformations.
Properties
Molecular Formula |
C11H12BrF3O |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
1-bromo-4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3O/c1-10(2,3)16-7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,1-3H3 |
InChI Key |
DPGVUNOLGXIZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















